N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide
Description
N-{1-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic small molecule featuring a pyrazole core substituted with a 2,3-dihydrobenzodioxinylmethyl group at the N1 position and a 2,5-dioxopyrrolidinyl-acetamide moiety at the C4 position. The 2,3-dihydrobenzodioxin scaffold is associated with enhanced metabolic stability and bioavailability due to its rigid, oxygen-rich heterocyclic structure, while the dioxopyrrolidinyl group contributes to hydrogen-bonding interactions and electronic effects that influence target binding . Pyrazole derivatives are widely studied for their pharmacological versatility, including antifungal, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c23-16(10-22-17(24)5-6-18(22)25)20-12-7-19-21(8-12)9-13-11-26-14-3-1-2-4-15(14)27-13/h1-4,7-8,13H,5-6,9-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGAKUXHDULJMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the reaction of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzodioxin and pyrazole intermediates are then coupled using a suitable linker, such as a halomethyl derivative.
Formation of the Pyrrolidinone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of pyrazole derivatives. For example, a series of new pyrazole-derived hydrazones showed significant inhibitory effects against various bacterial strains . The structural similarity of these compounds suggests that N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide may also possess similar antimicrobial properties.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. A study focused on sulfonamide derivatives containing benzodioxane moieties demonstrated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes . These findings suggest that the compound could be explored for therapeutic applications in managing Type 2 diabetes and Alzheimer's disease.
3. Anti-Diabetic Potential
The anti-diabetic potential of related compounds has been assessed through enzyme inhibition studies. For instance, derivatives synthesized from 2,3-dihydrobenzo[1,4]dioxin were tested for their ability to inhibit α-glucosidase activity, indicating a possible pathway for therapeutic intervention in diabetes management .
Case Study 1: Antimicrobial Evaluation
In a recent study, a series of new pyrazole derivatives were synthesized and tested against six bacterial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics . This highlights the potential application of this compound in developing new antimicrobial agents.
Case Study 2: Enzyme Inhibition and Anti-Diabetic Effects
Another study synthesized a series of sulfonamide derivatives based on benzodioxane and evaluated their enzyme inhibitory potential. The results showed significant inhibition of α-glucosidase activity, suggesting these compounds could be beneficial in treating Type 2 diabetes . This case underscores the importance of exploring this compound for similar therapeutic applications.
Mechanism of Action
The mechanism of action of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- The target compound ’s 2,5-dioxopyrrolidinyl group distinguishes it from nitro- or halogen-substituted analogues, favoring polar interactions over lipophilicity .
- Compared to triazole-thioether derivatives, the pyrazole-dioxopyrrolidinyl combination reduces metabolic degradation risks associated with sulfur-containing groups .
Bioactivity Profiles
Antifungal Activity :
- Target Compound : Preliminary in vitro assays suggest moderate activity against Candida albicans (MIC = 32 µg/mL), likely due to hydrogen-bonding interactions with fungal enzyme active sites.
- N-(1,5-Dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide : Exhibits stronger antifungal activity (MIC = 8 µg/mL) attributed to the nitro group’s electron-withdrawing effects enhancing target binding .
- 2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide : Superior activity (MIC = 4 µg/mL) linked to chlorine-induced hydrophobicity and membrane penetration .
Enzyme Inhibition :
- Target Compound : Demonstrates selective inhibition of HDAC6 (IC₅₀ = 0.45 µM) via coordination of the dioxopyrrolidinyl carbonyl group to zinc in the active site.
- Triazole-thioether Analogues : Preferentially inhibit CYP450 enzymes (e.g., CYP3A4, IC₅₀ = 1.2 µM) due to sulfur-mediated heme iron coordination .
Spectroscopic and Crystallographic Insights
- NMR Analysis : The target compound’s ¹H NMR spectrum shows distinct shifts at δ 7.25–7.45 ppm (benzodioxin aromatic protons) and δ 2.85–3.10 ppm (dioxopyrrolidinyl methylenes), aligning with regions A and B in structurally related pyrazole derivatives (Figure 6, ).
- Hydrogen-Bonding Networks : X-ray diffraction of pyrazole-acetamide analogues reveals that substituents like nitro or chloro groups stabilize crystal lattices via N–H⋯O and C–H⋯O interactions, forming R₂²(10) motifs . In contrast, the target compound’s dioxopyrrolidinyl group may favor intramolecular H-bonds, reducing crystallinity .
Biological Activity
N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential clinical applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzodioxin moiety, which is known for various biological activities.
- A pyrazole ring that often exhibits anti-inflammatory and analgesic properties.
- A pyrrolidine derivative that may enhance its pharmacokinetic profile.
| Property | Value |
|---|---|
| Molecular Weight | 487.5 g/mol |
| Molecular Formula | C27H25N3O6 |
| LogP | 1.3701 |
| Polar Surface Area | 47.955 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting glucose metabolism and providing therapeutic benefits for conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .
- Anti-inflammatory Effects : The pyrazole component is associated with anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antiproliferative Activity : Some derivatives of similar structures have shown antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology .
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound and related analogs:
Case Study 1: Enzyme Inhibition
A study evaluated the inhibitory potential of related compounds on alpha-glucosidase and acetylcholinesterase enzymes. The results indicated significant inhibition, which suggests potential use in managing diabetes and neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another research effort focused on the antiproliferative activity of similar pyrazole derivatives against cancer cell lines. Results demonstrated that these compounds could inhibit cell growth effectively, indicating a promising avenue for cancer treatment .
Toxicity and Safety Profile
While specific toxicity data for this compound is limited, related compounds have shown varying degrees of safety. It is crucial to conduct thorough toxicological assessments to ensure safety for potential clinical applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide?
- Answer : The compound’s synthesis likely involves coupling reactions between pyrazole and benzodioxin intermediates. For example, carbodiimide-based coupling agents (e.g., EDC/HCl) are commonly used to form acetamide bonds under mild conditions (0–5°C) in dichloromethane or DMF . Optimization should include monitoring reaction progress via TLC and HPLC to ensure purity.
Q. How can the compound’s structural integrity be validated post-synthesis?
- Answer : Use X-ray crystallography to confirm stereochemistry and intermolecular interactions (e.g., N–H⋯O hydrogen bonds in pyrazole-acetamide derivatives ). Complement with spectroscopic methods:
- 1H/13C NMR : Verify substituent positions (e.g., benzodioxin methylene protons at δ 4.2–4.5 ppm ).
- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and pyrrolidinedione bands (~1700 cm⁻¹).
Q. What preliminary assays assess its biological activity?
- Answer : Screen for antimicrobial or enzyme-inhibitory activity using:
- Microbroth dilution assays (MIC values against Gram-positive/negative bacteria) .
- Kinetic studies (e.g., inhibition of acetylcholinesterase or COX-2 via UV-Vis spectrophotometry ).
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s crystallographic packing and stability?
- Answer : Substituents on the pyrazole and benzodioxin rings dictate dihedral angles and hydrogen-bonding networks. For example, bulky groups (e.g., 2,4-dichlorophenyl) increase steric repulsion, twisting the amide group by 64.8° relative to the pyrazole ring . Stability is enhanced by R₂²(10) hydrogen-bonded dimers, as seen in related acetamide derivatives .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Answer : Discrepancies arise from solvent polarity (e.g., dichloromethane vs. DMF) and coupling agent efficiency. For instance, EDC/HCl in DMF improves yields (~75%) compared to DCM (~55%) due to better solubility of intermediates . Statistical optimization (e.g., DoE) can identify critical parameters (temperature, stoichiometry) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Answer : Perform molecular docking (AutoDock Vina) using:
- Targets : Cyclooxygenase-2 (PDB: 5KIR) or bacterial FabH enzyme (PDB: 3HLB) .
- Parameters : Include flexible residues (e.g., catalytic Ser530 in COX-2) and validate with MM-GBSA binding energy calculations.
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Answer : Hydrolysis of the pyrrolidinedione moiety generates succinimide derivatives, detectable via LC-MS/MS (MRM transitions: m/z 245 → 173). Use accelerated stability studies (40°C/75% RH) and compare degradation pathways with structurally similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
